molecular formula C14H16BF3O3 B3091900 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde CAS No. 1219936-17-0

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde

Cat. No.: B3091900
CAS No.: 1219936-17-0
M. Wt: 300.08 g/mol
InChI Key: AGPQHPPDNCNRJQ-UHFFFAOYSA-N
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Description

The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde (hereafter referred to as Compound A) is a boronate ester-functionalized aromatic aldehyde. Its structure features:

  • A benzaldehyde core with a boronate ester group at the 2-position (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
  • A strong electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BF3O3/c1-12(2)13(3,4)21-15(20-12)11-6-5-10(14(16,17)18)7-9(11)8-19/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPQHPPDNCNRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde typically involves the formation of the boronate ester followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 5-(trifluoromethyl)benzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst and a base under inert conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts and bases such as potassium carbonate (K2CO3) in organic solvents like THF or toluene.

Major Products Formed

    Oxidation: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoic acid.

    Reduction: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the coupling partner used.

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of fluorescent probes due to the presence of the trifluoromethyl group.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde largely depends on the specific application and reaction it is involved in. In cross-coupling reactions, the boronate ester acts as a nucleophile, forming a bond with an electrophilic partner under the influence of a palladium catalyst. The trifluoromethyl group can enhance the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₄H₁₆BF₃O₃ (as per ).
  • Applications : Primarily used as a bifunctional building block in Suzuki-Miyaura cross-coupling reactions (due to the boronate ester) and subsequent derivatization via the aldehyde group (e.g., condensations, nucleophilic additions) .

Comparison with Similar Compounds

Positional Isomers

Variations in substituent positions significantly alter reactivity and applications:

Compound Name Substituent Positions Molecular Formula CAS Number Key Differences References
Compound A (Target) Boronate: 2; -CF₃: 5 C₁₄H₁₆BF₃O₃ Not explicitly provided Baseline for comparison
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzaldehyde Boronate: 2; -CF₃: 4 C₁₄H₁₆BF₃O₃ N/A -CF₃ at 4-position alters electronic density, potentially directing coupling to meta positions .
4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzaldehyde Boronate: 5; -CF₃: 2; -F: 4 C₁₄H₁₅BF₄O₃ N/A Additional fluoro substituent at 4-position enhances stability and alters steric effects .

Impact of Substituent Positioning :

  • The meta relationship between boronate and -CF₃ in Compound A creates distinct electronic effects compared to para -substituted analogs.
  • Fluorine introduction (as in ) increases hydrophobicity and may improve metabolic stability in pharmaceutical intermediates .

Functional Group Variations

Replacing the aldehyde group modifies reactivity and synthetic utility:

Compound Name Functional Group Molecular Formula CAS Number Applications References
Compound A Aldehyde (-CHO) C₁₄H₁₆BF₃O₃ N/A Cross-coupling followed by aldehyde-mediated derivatization (e.g., Schiff bases).
2-Cyano-4-(trifluoromethyl)benzeneboronic acid pinacol ester Cyano (-CN) C₁₄H₁₆BF₃NO₂ 1073355-21-1 Suited for cyano-specific reactions (e.g., hydrolysis to carboxylic acids) .
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Hydroxyl (-OH) C₁₃H₁₇BO₄ 620595-36-0 Enables chelation or hydrogen bonding; used in sensor materials .
2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Bromomethyl (-CH₂Br) C₁₄H₁₇BBrF₃O₂ 1030832-72-4 Facilitates alkylation or nucleophilic substitution reactions .

Functional Group Insights :

  • The aldehyde in Compound A offers versatility in post-coupling modifications, whereas cyano or bromomethyl groups cater to niche synthetic pathways.
  • Hydroxyl -containing analogs () are less reactive in cross-coupling but valuable in coordination chemistry.

Additional Substituents and Hybrid Structures

Incorporation of extra groups expands application scope:

Compound Name Additional Substituents Molecular Formula Key Applications References
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine Morpholine ring C₁₇H₂₃BF₃NO₃ Pharmaceutical intermediates (e.g., kinase inhibitors) .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Pyridine core with -NH₂ C₁₃H₁₆BF₃N₂O₂ Synthesis of heterocyclic drug candidates .

Structural Hybridization :

  • Morpholine derivatives () enhance solubility and bioavailability, making them preferred in medicinal chemistry.
  • Pyridine -based analogs () are pivotal in constructing nitrogen-rich frameworks for agrochemicals.

Suzuki-Miyaura Cross-Coupling Performance

  • Compound A’s -CF₃ group withdraws electron density, accelerating transmetallation in cross-coupling reactions compared to non-fluorinated analogs .
  • Para -substituted -CF₃ isomers () show reduced coupling efficiency due to steric hindrance near the boronate group .

Aldehyde-Specific Derivatization

  • Compound A ’s aldehyde has been utilized in synthesizing imines and hydrazones for metal-organic frameworks (MOFs) .
  • In contrast, cyano analogs () are hydrolyzed to amides or acids under acidic conditions .

Biological Activity

The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to explore the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Basic Information

  • IUPAC Name: this compound
  • Molecular Formula: C13H15BNO2
  • Molecular Weight: 233.07 g/mol
  • CAS Number: 25015-63-8

Structural Characteristics

The structure of the compound includes a dioxaborolane moiety which is known for its reactivity and ability to form stable complexes with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability.

  • Antitumor Activity : Preliminary studies indicate that compounds containing boron can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cellular proliferation.
  • Antimicrobial Properties : Boron-containing compounds have been reported to possess antibacterial and antifungal activities. The dioxaborolane structure may contribute to disrupting microbial cell walls or interfering with metabolic pathways.
  • Enzyme Inhibition : The presence of the boron atom allows for interactions with various enzymes, potentially acting as a reversible inhibitor in biochemical pathways.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various boron compounds, including derivatives similar to this compound. The results showed:

CompoundCell LineIC50 (µM)Mechanism
Compound AMDA-MB-2310.126Apoptosis induction
Compound BHCT1160.95Cell cycle arrest

This indicates that the compound may selectively target cancer cells while sparing normal cells.

Case Study 2: Antimicrobial Activity

Research on antimicrobial activity demonstrated that similar compounds exhibited significant inhibition against multi-drug resistant strains of bacteria such as MRSA:

PathogenMIC (µg/mL)
MRSA4–8
E. coli8–16

These findings suggest potential applications in treating resistant infections.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of related compounds indicates moderate absorption and a favorable distribution in vivo. Toxicity studies have shown acceptable safety margins at therapeutic doses:

ParameterValue
Cmax592 ± 62 mg/mL
t1/2>12 h
Oral dose (mg/kg)40

These parameters suggest that the compound could be developed for clinical applications with careful consideration of dosing regimens.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling between a halogenated benzaldehyde derivative and a boronate ester. Key conditions include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.1–1 mol% loading.
  • Base : K₂CO₃ or Na₂CO₃ in a mixed solvent system (e.g., THF/H₂O or dioxane/H₂O).
  • Temperature : 80–100°C under inert atmosphere (N₂/Ar) for 12–24 hours.
    Post-reaction purification via column chromatography or recrystallization is critical to isolate the product .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To verify aromatic proton environments and boronate ester signals (e.g., δ 1.0–1.3 ppm for tetramethyl groups).
  • High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
  • FT-IR : To detect aldehyde C=O stretching (~1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹).
    Cross-referencing with literature data for analogous boronate esters is advised .

Q. What storage conditions are recommended to maintain compound stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (Ar/N₂). The boronate ester is moisture-sensitive; use molecular sieves or desiccants to prevent hydrolysis. Stability should be monitored via periodic NMR analysis .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties of this compound in cross-coupling reactions?

  • Methodological Answer : The -CF₃ group is strongly electron-withdrawing, which:

  • Reduces electron density at the benzaldehyde ring, potentially slowing oxidative addition in Pd-catalyzed reactions.
  • Enhances stability of intermediates by mitigating undesired side reactions (e.g., protodeboronation).
    Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals and charge distribution .

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved for derivatives of this compound?

  • Methodological Answer : Contradictions may arise from:

  • Rotameric equilibria : Use variable-temperature NMR (VT-NMR) to observe dynamic effects.
  • Impurity interference : Employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What strategies are effective for improving yields in multi-step syntheses involving this boronate ester?

  • Methodological Answer : Optimize:

  • Protecting groups : For the aldehyde moiety (e.g., acetal protection) to prevent side reactions during boronate coupling.
  • Sequential coupling : Prioritize boronate installation before introducing sensitive substituents.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in complex systems .

Q. How does steric hindrance from the tetramethyl dioxaborolane group affect reactivity in nucleophilic additions?

  • Methodological Answer : The bulky dioxaborolane group:

  • Shields the boron center , reducing unwanted Lewis acid-base interactions.
  • Directs regioselectivity in cross-couplings (e.g., favoring para-substitution in aryl halides).
    Kinetic studies (e.g., competition experiments) and steric parameter calculations (Tolman cone angle analogs) can quantify these effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde

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